molecular formula C10H13ClO3S B13072467 3-Butoxy-benzenesulfonyl chloride

3-Butoxy-benzenesulfonyl chloride

Cat. No.: B13072467
M. Wt: 248.73 g/mol
InChI Key: NIBNLELXTJFUQS-UHFFFAOYSA-N
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Description

3-Butoxybenzene-1-sulfonylchloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a butoxy group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butoxybenzene-1-sulfonylchloride can be synthesized through the sulfonation of 3-butoxybenzene followed by chlorination. The typical procedure involves the reaction of 3-butoxybenzene with chlorosulfonic acid, resulting in the formation of the sulfonic acid derivative, which is then converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In an industrial setting, the synthesis of 3-butoxybenzene-1-sulfonylchloride may involve continuous flow processes to ensure efficient production and high yields. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Butoxybenzene-1-sulfonylchloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxybenzene-1-sulfonylchloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations and modifications of biomolecules .

Comparison with Similar Compounds

Uniqueness: 3-Butoxybenzene-1-sulfonylchloride is unique due to the presence of the butoxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

3-butoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c1-2-3-7-14-9-5-4-6-10(8-9)15(11,12)13/h4-6,8H,2-3,7H2,1H3

InChI Key

NIBNLELXTJFUQS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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